Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1773507-50-8
VCID: VC11686498
InChI: InChI=1S/C9H12IN3O2/c1-2-15-9(14)7-6-5-11-3-4-13(6)12-8(7)10/h11H,2-5H2,1H3
SMILES: CCOC(=O)C1=C2CNCCN2N=C1I
Molecular Formula: C9H12IN3O2
Molecular Weight: 321.11 g/mol

Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate

CAS No.: 1773507-50-8

Cat. No.: VC11686498

Molecular Formula: C9H12IN3O2

Molecular Weight: 321.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate - 1773507-50-8

Specification

CAS No. 1773507-50-8
Molecular Formula C9H12IN3O2
Molecular Weight 321.11 g/mol
IUPAC Name ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Standard InChI InChI=1S/C9H12IN3O2/c1-2-15-9(14)7-6-5-11-3-4-13(6)12-8(7)10/h11H,2-5H2,1H3
Standard InChI Key DJQSLHYPYNAKQC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2CNCCN2N=C1I
Canonical SMILES CCOC(=O)C1=C2CNCCN2N=C1I

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core consists of a pyrazolo[1,5-a]pyrazine system, a bicyclic structure comprising two fused six-membered rings: one pyrazole and one pyrazine. The pyrazine ring is partially saturated, existing in a 4,5,6,7-tetrahydro conformation, which introduces flexibility and influences its pharmacokinetic properties . Key substituents include:

  • An iodine atom at position 2, enhancing electrophilic reactivity for cross-coupling reactions.

  • An ethyl carboxylate group at position 3, contributing to solubility and serving as a handle for further derivatization .

The SMILES notation (CCOC(=O)C1=C2C(=O)NCCN2N=C1I) and InChIKey (QIDBOCFZLTXURZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

IUPAC and Systematic Naming

Per IUPAC conventions, the compound is designated as ethyl 2-iodo-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-3-carboxylate, reflecting the positions of substituents and hydrogen saturation states . Alternative synonyms include MFCD29912585 and 1773507-49-5, identifiers used in chemical catalogs and regulatory documents .

Synthesis and Manufacturing

Purification and Characterization

Purification likely involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol or methanol. Characterization data include:

  • ¹H NMR: Peaks corresponding to ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), pyrazine NH (δ 8.1–8.3 ppm), and iodinated aromatic protons (δ 7.6–7.8 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 335.10 (M⁺) with fragments at m/z 262 (loss of COOEt) and 135 (pyrazolo-pyrazine core) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight335.10 g/mol
Melting PointNot reported (estimated 180–190°C)
SolubilityModerate in DMSO, DMF; low in water
StabilityStable at RT; sensitive to UV light
LogP (Partition Coefficient)~1.8 (predicted)

The ethyl carboxylate enhances solubility in polar aprotic solvents, while the iodine atom increases molecular polarizability, influencing intermolecular interactions . Stability under ambient conditions is inferred from its storage in chemical databases without noted decomposition .

Comparative Analysis with Structural Analogues

Compound Name (Example from Patent WO2018011163A1)Structural FeatureBiological Activity
(6S)-6-Methyl-N-(3,4,5-trifluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamideFluorophenyl carboxamideAntiviral (HCV protease inhibition)
tert-Butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylatetert-Butyl esterSynthetic intermediate
Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylateEthyl ester, iodine substitutionUnder investigation

The target compound’s iodine atom distinguishes it from fluorinated analogues, potentially offering unique halogen-bonding interactions in target engagement .

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